(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocycles containing both nitrogen and oxygen. This specific compound is characterized by a bromophenyl group attached to an oxazole ring and a methanamine moiety, with hydrochloride indicating the presence of hydrochloric acid in its salt form. The compound has potential applications in medicinal chemistry, particularly in drug development and synthesis.
The compound can be synthesized through various chemical reactions involving starting materials that include bromophenyl derivatives and oxazole intermediates. Its synthesis is often explored in academic research and industrial applications due to its unique structural properties.
(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride can be classified as:
The synthesis of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, can significantly affect yield and purity. For example, reactions may be conducted under reflux conditions or in microwave-assisted synthesis for improved efficiency.
The molecular structure of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride features:
The molecular formula can be represented as C10H10BrN3O·HCl, indicating that it is a complex organic molecule with multiple functional groups.
BrC1=CC=C(C=C1)N2C(=C(N2)C)O
.(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, solvent choice (e.g., ethanol or dichloromethane) and temperature control are crucial for optimizing reaction outcomes.
The mechanism of action for (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is not fully elucidated but is thought to involve:
Experimental studies are necessary to determine specific mechanisms, including binding affinities and metabolic pathways.
(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride has potential applications in:
This compound exemplifies the complexity and utility of heterocyclic chemistry in modern scientific research and development.
(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound classified as a substituted oxazole derivative. Its molecular formula is C₁₀H₁₀BrClN₂O, featuring a central five-membered oxazole ring containing oxygen and nitrogen atoms. The 4-bromophenyl group at the C2 position and the aminomethyl group (-CH₂NH₂) at C4 are critical pharmacophores [1] [8]. The hydrochloride salt enhances solubility and crystallinity, facilitating pharmaceutical processing. The compound’s SMILES string (BrC1=CC=C(C=C1)C2=NC(=CO2)CN.Cl
) and InChI key provide precise structural representation [1] [5].
Oxazole derivatives exhibit broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The bromine atom’s electron-withdrawing properties and lipophilicity enhance membrane permeability and target binding. This scaffold shows promise as a building block for kinase inhibitors, antimicrobial agents, and receptor modulators due to its structural mimicry of peptide bonds and metabolic stability [4] [7].
Property | Value |
---|---|
CAS Number | 71437019 (Free base: 53471187) |
Molecular Formula | C₁₀H₁₀BrClN₂O |
Molecular Weight | 289.56 g/mol |
Key Fragments | Oxazole core, 4-Bromophenyl, Aminomethyl |
SMILES | BrC1=CC=C(C=C1)C2=NC(=CO2)CN.Cl |
Storage Conditions | Cool, dry environment |
Oxazole chemistry originated in the late 19th century, but its medicinal applications accelerated in the 1960s with natural product discoveries. Seminal examples include the aminomethyloxazole moiety in the antibiotic dalfopristin (a streptogramin) and the antiviral agent pleconaril, which incorporates an oxazole ring for picornavirus inhibition [4] [10]. The 1990s–2000s saw synthetic oxazoles targeting anticancer pathways (e.g., tubulin polymerization inhibitors) and antimicrobial agents (e.g., thiazole-oxazole hybrids) [4] [7].
The evolution of (2-(4-bromophenyl)oxazol-4-yl)methanamine derivatives reflects fragment-based drug design (FBDD) principles. Early analogs focused on unsubstituted phenyl rings, but introducing bromine at the para-position significantly improved bioactivity by modulating electronic properties and enhancing target affinity through halogen bonding [4] [6].
The 4-bromophenyl group is a strategic substituent in medicinal chemistry due to its dual role:
Compound Scaffold | Substituent | MIC (μg/mL) | clogP | Target Protein |
---|---|---|---|---|
Thiazole-2-ylacetamide [4] | 4-Bromophenyl | 8.5 | 3.7 | Bacterial lipid synthase |
4-Chlorophenyl | 22.3 | 3.2 | ||
Sulfonylbenzoyl-valine [7] | 4-Bromophenyl | 16.0 | 4.1 | Penicillin-binding protein |
Phenyl | >128 | 2.8 |
The 4-bromophenyl-oxazole motif is being explored in fragment-linking strategies for tuberculosis treatment, where initial low-affinity fragments are optimized into high-potency inhibitors [9]. Computational models confirm its role in enhancing binding scores by 20–30% in IMPDH enzyme targets compared to non-halogenated analogs [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4